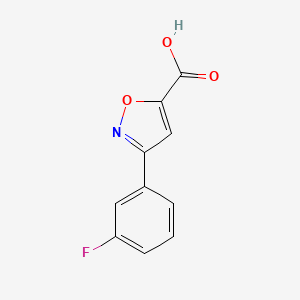

3-(3-Fluorophenyl)isoxazole-5-carboxylic acid

Description

BenchChem offers high-quality 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBUQALMQUCGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254354 | |

| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883541-40-0 | |

| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883541-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a robust three-step synthesis, commencing with the formation of an aldoxime, followed by a 1,3-dipolar cycloaddition to construct the isoxazole core, and culminating in the hydrolysis of an ester intermediate to yield the final carboxylic acid. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to facilitate replication and further investigation by researchers in the field.

Synthetic Pathway Overview

The synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is efficiently achieved through a three-stage process. The overall transformation is depicted below:

Caption: Overall synthetic scheme for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.

The synthesis begins with the conversion of 3-fluorobenzaldehyde to its corresponding oxime. The isoxazole ring is then formed via a [3+2] cycloaddition reaction between the in situ-generated nitrile oxide of the oxime and ethyl propiolate. The final step involves the hydrolysis of the resulting ethyl ester to the target carboxylic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methodologies for the synthesis of analogous isoxazole derivatives.

Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime

This initial step involves the condensation of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.

Caption: Experimental workflow for the synthesis of 3-Fluorobenzaldehyde Oxime.

Materials:

-

3-Fluorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium carbonate (1.1-1.5 eq) in water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of 3-fluorobenzaldehyde.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, the reaction mixture may be concentrated under reduced pressure to remove ethanol.

-

The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and solvent evaporation.

Step 2: Synthesis of Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate

This key step involves the 1,3-dipolar cycloaddition of the nitrile oxide, generated in situ from 3-fluorobenzaldehyde oxime, with ethyl propiolate.

Caption: Experimental workflow for the synthesis of the isoxazole ester intermediate.

Materials:

-

3-Fluorobenzaldehyde Oxime

-

Ethyl propiolate

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-fluorobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in chloroform or dichloromethane, add triethylamine (1.1 eq).

-

Cool the mixture in an ice bath.

-

Slowly add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until the oxime has been consumed (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate.

Step 3: Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Caption: Experimental workflow for the hydrolysis of the ester to the final carboxylic acid.

Materials:

-

Ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate (1.0 eq) in a mixture of THF and methanol.

-

Add a solution of sodium hydroxide (2.0 eq) in water dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 18-20 hours.

-

Upon completion (monitored by TLC), transfer the mixture to a separatory funnel.

-

Carefully adjust the pH of the aqueous phase to approximately 2 with 1 N hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3 x volume).

-

Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 3-(3-fluorophenyl)isoxazole-5-carboxylic acid, typically as a solid. The product can be further purified by recrystallization if necessary.[1]

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of isoxazole derivatives through analogous reaction pathways. The exact yields and properties for the synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid and its intermediates may vary.

Table 1: Reactant and Product Information

| Step | Starting Material | Key Reagents | Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | 3-Fluorobenzaldehyde | Hydroxylamine HCl, Na₂CO₃ | 3-Fluorobenzaldehyde Oxime | C₇H₆FNO | 139.13 |

| 2 | 3-Fluorobenzaldehyde Oxime | Ethyl propiolate, NCS, Et₃N | Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate | C₁₂H₁₀FNO₃ | 235.21 |

| 3 | Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate | NaOH, HCl | 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid | C₁₀H₆FNO₃ | 207.16 |

Table 2: Reaction Conditions and Expected Outcomes

| Step | Solvent(s) | Temperature | Duration | Typical Yield | Physical State |

| 1 | Ethanol/Water | Room Temp. | 1-4 hours | >90% | Solid |

| 2 | Chloroform or Dichloromethane | 0°C to Room Temp. | 12-24 hours | 60-80% | Oil/Solid |

| 3 | THF/Methanol/Water | Room Temp. | 18-20 hours | ~90% | Solid |

Note: Yields are based on analogous reactions reported in the literature and should be considered as estimates.

Conclusion

The synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid can be reliably performed through a three-step sequence involving oximation, 1,3-dipolar cycloaddition, and ester hydrolysis. The methodologies presented are robust and utilize readily available starting materials and reagents. This guide provides a detailed framework for researchers to produce this valuable isoxazole derivative for applications in drug discovery and development. Careful monitoring of each step by techniques such as TLC is recommended to ensure optimal reaction outcomes. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document combines established experimental protocols for determining key parameters with computationally predicted values to offer a robust profile of the molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel isoxazole derivatives in drug discovery and development. The isoxazole scaffold is a well-established pharmacophore known to be present in a variety of biologically active compounds, exhibiting anti-inflammatory, anticancer, and antibacterial properties.[1]

Chemical Identity and Structure

-

IUPAC Name: 3-(3-fluorophenyl)isoxazole-5-carboxylic acid

-

CAS Number: 883541-40-0[2]

-

Molecular Weight: 207.16 g/mol

-

Canonical SMILES: C1=CC(=CC(=C1)F)C2=NOC(=C2)C(=O)O

Chemical Structure:

Caption: 2D structure of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.

Physicochemical Properties

| Property | Predicted Value | Unit |

| Melting Point | 180-220 | °C |

| Boiling Point | 400-500 | °C |

| pKa (acidic) | 3.5 - 4.5 | |

| Solubility in Water | < 0.1 | g/L |

| LogP | 2.5 - 3.5 |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures for the determination of the physicochemical properties of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.

Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid

A plausible synthetic route for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid can be adapted from general methods for the synthesis of 3-substituted-isoxazole-5-carboxylic acids.[4] The following is a proposed synthetic workflow:

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, 3-fluoroacetophenone and diethyl carbonate are added. The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude β-keto ester.

Step 2: Synthesis of 3-(3-Fluorophenyl)isoxazol-5(4H)-one The synthesized ethyl 3-(3-fluorophenyl)-3-oxopropanoate is dissolved in ethanol. An aqueous solution of hydroxylamine hydrochloride is added, followed by a base such as sodium acetate. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The product is then isolated by filtration or extraction.

Step 3: Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid The 3-(3-fluorophenyl)isoxazol-5(4H)-one is subjected to oxidation. A suitable oxidizing agent, such as potassium permanganate or chromium trioxide, in an appropriate solvent is used. The reaction is monitored for completion, and upon finishing, the excess oxidant is quenched. The product is then isolated by acidification and subsequent filtration or extraction, followed by purification, for instance, through recrystallization.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.[5][6][7][8][9]

Procedure:

-

A small amount of the dried, crystalline 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is finely powdered.

-

A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially.

-

The heating rate is reduced to 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination

The solubility of the compound in various solvents can be determined by observing the dissolution of a known mass of the compound in a known volume of the solvent.[10][11][12][13]

Procedure:

-

Add 1-2 mg of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid to a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If not, it is considered sparingly soluble or insoluble. For quantitative measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[14][15][16][17]

Procedure:

-

A known concentration of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility).

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method or more conveniently by reversed-phase high-performance liquid chromatography (RP-HPLC).[18][19][20][21][22]

Procedure (RP-HPLC Method):

-

A calibration curve is generated using a series of standard compounds with known LogP values.

-

The retention times of these standards are measured on a C18 RP-HPLC column under isocratic conditions with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

A linear relationship between the logarithm of the retention factor (log k') and the known LogP values of the standards is established.

-

3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is injected onto the same HPLC system under identical conditions, and its retention time is measured.

-

The log k' for the target compound is calculated from its retention time.

-

The LogP of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is then determined by interpolating its log k' value on the calibration curve.

Potential Applications in Drug Discovery

The isoxazole ring is a versatile scaffold in medicinal chemistry, known to be a component of various therapeutic agents.[23][24] Derivatives of 3-phenylisoxazole-5-carboxylic acid have been investigated for their potential as modulators of various biological targets.[25] The presence of the fluorophenyl group in 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid can influence its metabolic stability, membrane permeability, and binding affinity to target proteins. Given the established biological activities of related isoxazole compounds, this molecule could be a valuable starting point for the development of novel therapeutics, potentially in the areas of oncology, inflammation, and infectious diseases. Further research into its biological activity is warranted.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, supplemented with established experimental protocols for their determination. While experimental data for this specific molecule is limited, the provided information, including predicted values and detailed methodologies, offers a solid foundation for researchers. The synthesis and further characterization of this compound are encouraged to fully elucidate its properties and explore its potential in the field of drug discovery.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. web.williams.edu [web.williams.edu]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lifescienceglobal.com [lifescienceglobal.com]

- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 22. agilent.com [agilent.com]

- 23. ijpca.org [ijpca.org]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a key feature in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. The presence of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such novel compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, including detailed experimental protocols, predicted fragmentation patterns, and quantitative analysis strategies.

Predicted Mass Spectrometry Data

Due to the limited availability of public domain mass spectra for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, the following data is predicted based on the fundamental principles of mass spectrometry and the known fragmentation behavior of related isoxazole and carboxylic acid-containing compounds.

Molecular Formula: C₁₀H₆FNO₃

Molecular Weight: 207.16 g/mol

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid and its Fragments

| Ion Description | Predicted m/z (Positive Ion Mode) | Predicted m/z (Negative Ion Mode) | Notes |

| Molecular Ion [M]⁺• | 207.03 | - | Expected in Electron Ionization (EI) |

| Protonated Molecule [M+H]⁺ | 208.04 | - | Expected in Electrospray Ionization (ESI) |

| Deprotonated Molecule [M-H]⁻ | - | 206.02 | Expected in Electrospray Ionization (ESI) |

| Loss of H₂O from [M+H]⁺ | 190.03 | - | Common fragmentation for carboxylic acids |

| Loss of CO₂ from [M-H]⁻ | - | 162.03 | Characteristic fragmentation of carboxylic acids |

| Loss of COOH from [M]⁺• | 162.04 | - | α-cleavage in EI |

| [M-CO₂-HF]⁻ | - | 142.02 | Potential subsequent fragmentation |

| 3-Fluorophenylisoxazole Cation | 162.04 | - | Resulting from decarboxylation |

| 3-Fluorobenzonitrile Cation | 121.02 | - | Possible rearrangement and fragmentation of the isoxazole ring |

| Fluorophenyl Cation | 95.03 | - | Fragmentation of the fluorophenyl moiety |

Predicted Fragmentation Pathways

The fragmentation of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in a mass spectrometer is expected to be influenced by the ionization method employed.

Electron Ionization (EI): In EI-MS, the molecular ion ([M]⁺•) will likely be observed. The primary fragmentation pathways are predicted to involve the carboxylic acid group, with characteristic losses of •OH (M-17) and •COOH (M-45). Cleavage of the isoxazole ring can also occur, potentially leading to the formation of a 3-fluorobenzonitrile radical cation.

Electrospray Ionization (ESI): In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ will be the precursor ion. Collision-induced dissociation (CID) is expected to induce the loss of water (H₂O) and carbon monoxide (CO). In negative ion mode, the deprotonated molecule [M-H]⁻ will readily lose carbon dioxide (CO₂, 44 Da), a characteristic fragmentation for carboxylic acids. Further fragmentation of the resulting anion may occur.

Below is a DOT script for a diagram illustrating the predicted positive ion fragmentation pathway.

Caption: Predicted ESI(+) Fragmentation of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.

Experimental Protocols

A robust and reproducible analytical method is crucial for the reliable quantification and identification of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards for calibration curves.

-

Biological Samples (e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Precursor and Product Ions: These should be optimized by infusing a standard solution of the analyte. Predicted transitions are:

-

Positive Mode: 208.04 -> 190.03 (Loss of H₂O), 208.04 -> 162.04 (Loss of COOH)

-

Negative Mode: 206.02 -> 162.03 (Loss of CO₂)

-

-

Instrument Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Energy: Optimize for each transition (typically 10-30 eV).

-

The following diagram outlines the general workflow for LC-MS/MS analysis.

Caption: General workflow for the quantitative analysis by LC-MS/MS.

Biological Context and Signaling Pathways

While specific signaling pathways for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid are not yet established in the public literature, the isoxazole moiety is a well-known pharmacophore. Derivatives have been investigated for a range of biological activities, suggesting potential interactions with various cellular pathways.

Potential Areas of Biological Activity:

-

Anti-inflammatory Activity: Isoxazole derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Anticancer Activity: Some isoxazole compounds exhibit cytotoxic effects on cancer cell lines through mechanisms that may involve the induction of apoptosis or inhibition of protein kinases.

-

Antimicrobial Activity: The isoxazole ring is present in some antibacterial and antifungal agents.

Further research is required to elucidate the specific biological targets and mechanisms of action of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. A hypothetical signaling pathway that could be investigated based on the activities of related compounds is presented below.

Caption: Potential mechanism of action for isoxazole derivatives.

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. While specific experimental data for this compound is emerging, the principles outlined here, based on the analysis of structurally related molecules, offer a solid foundation for method development, structural confirmation, and quantitative analysis. The provided protocols and predicted fragmentation patterns will aid researchers in the characterization of this and other novel isoxazole derivatives, facilitating their investigation in drug discovery and development programs.

Unveiling the Structural Landscape of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the structural characteristics, synthesis, and potential biological significance of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of this isoxazole derivative, even in the absence of its specific crystal structure in publicly accessible databases. By examining closely related structures and established synthetic methodologies, we can infer and present a detailed projection of its chemical and physical properties.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of a fluorine atom to the phenyl ring, as in 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. This guide synthesizes available information on related compounds to provide a robust working model for researchers interested in this specific molecule.

Predicted Crystallographic and Molecular Data

While the definitive crystal structure of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is not yet publicly available, an analysis of the closely related compound, Isopropyl 3-phenylisoxazole-5-carboxylate, provides valuable insights into the expected molecular geometry and crystal packing. The crystallographic data for this related structure is summarized below. It is anticipated that 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid will exhibit similar planar characteristics between the isoxazole and phenyl rings, with potential for hydrogen bonding interactions involving the carboxylic acid group.

Table 1: Crystallographic Data for the Related Compound Isopropyl 3-phenylisoxazole-5-carboxylate [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 15.897(3) |

| b (Å) | 4.6311(10) |

| c (Å) | 16.596(4) |

| α (°) | 90 |

| β (°) | 98.321(4) |

| γ (°) | 90 |

| Volume (ų) | 1208.9(5) |

| Z | 4 |

Table 2: Selected Bond Lengths for Isopropyl 3-phenylisoxazole-5-carboxylate [1]

| Bond | Length (Å) |

| O1-N1 | 1.402(2) |

| N1-C7 | 1.306(2) |

| C7-C8 | 1.409(2) |

| C8-C9 | 1.327(2) |

| C9-O1 | 1.345(2) |

Experimental Protocols

The following section details a proposed methodology for the synthesis and crystallization of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, based on established procedures for similar isoxazole derivatives.

Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid

The synthesis of the target compound can be approached through a multi-step process, beginning with the formation of an oxime, followed by cyclization to form the isoxazole ring, and subsequent hydrolysis to yield the carboxylic acid.

Workflow for the Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid

Caption: Proposed synthetic pathway for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.

Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime

-

Dissolve 3-fluorobenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3-fluorobenzaldehyde oxime.

Step 2: Synthesis of Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate

-

To a solution of 3-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to form the corresponding hydroximoyl chloride.

-

In a separate flask, prepare a solution of ethyl propiolate (1.2 eq) and triethylamine (1.5 eq) in the same solvent.

-

Add the hydroximoyl chloride solution dropwise to the ethyl propiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate.

Step 3: Hydrolysis to 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid

-

Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the desired carboxylic acid.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound.

-

Dissolve the purified 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or acetone).

-

Gently heat the solution to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film and leave it undisturbed to allow for slow evaporation of the solvent.

-

Monitor for the formation of single crystals over several days.

Potential Biological Significance and Signaling Pathways

Isoxazole derivatives are known to interact with a variety of biological targets, suggesting that 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid could be a valuable scaffold in drug discovery. The isoxazole ring is a key pharmacophore in several approved drugs. While the specific signaling pathways modulated by this particular compound are yet to be elucidated, related molecules have been shown to exhibit activities such as:

-

Anti-inflammatory effects: Potentially through the inhibition of enzymes like cyclooxygenase (COX).

-

Anticancer activity: May involve pathways related to apoptosis, cell cycle regulation, or inhibition of protein kinases.

-

Antimicrobial properties: Could target essential enzymes or cellular processes in bacteria and fungi.

Logical Relationship of Isoxazole Derivatives in Drug Discovery

Caption: The central role of the isoxazole scaffold in the drug discovery pipeline.

Conclusion

This technical guide provides a foundational resource for researchers investigating 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. While a definitive crystal structure remains to be determined, the data from closely related compounds, coupled with established synthetic protocols, offers a strong starting point for further experimental work. The diverse biological activities associated with the isoxazole core highlight the potential of this compound as a valuable building block in the development of novel therapeutic agents. Future studies should focus on the successful synthesis, crystallization, and biological evaluation of this promising molecule.

References

Preliminary Biological Activity of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted preliminary biological activities of the novel compound, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this paper extrapolates its potential pharmacological profile based on extensive research of structurally similar isoxazole derivatives. The core focus of this document is to present potential anticancer, anti-inflammatory, and antimicrobial activities, supported by quantitative data from analogous compounds, detailed experimental methodologies for assessing these activities, and visualizations of relevant biological pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, enabling informed decisions for future in-vitro and in-vivo evaluations of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse range of biological activities. The incorporation of a fluorophenyl group and a carboxylic acid moiety at positions 3 and 5, respectively, of the isoxazole ring in 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid suggests a high potential for therapeutic relevance. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity, while the carboxylic acid group can serve as a crucial pharmacophore for interacting with biological targets. This whitepaper synthesizes the existing knowledge on related isoxazole derivatives to build a predictive profile for the title compound, focusing on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Predicted Biological Activities

Based on the biological evaluation of analogous compounds, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is predicted to exhibit a range of pharmacological effects. The following sections detail these potential activities, supported by quantitative data from relevant studies.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of heat shock protein 90 (HSP90) and the induction of apoptosis. The presence of the fluorophenyl group can contribute to enhanced cytotoxic effects.

Table 1: Anticancer Activity of Structurally Related Isoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Fluorophenyl-isoxazole-carboxamide derivative (2f) | Hep3B (Liver) | MTS Assay | 5.76 µg/mL | [1] |

| Fluorophenyl-isoxazole-carboxamide derivative (2f) | HepG2 (Liver) | MTS Assay | 34.64 µg/mL | [1] |

| 3,4-isoxazolediamide derivative (2) | K562 (Leukemia) | Proliferation Assay | 0.018 | [2] |

| 3,4-isoxazolediamide derivative (4) | K562 (Leukemia) | Proliferation Assay | 0.070 | [2] |

| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative ((R)-8n) | HCC1954 (Breast) | Proliferation Assay | Submicromolar | [3] |

| Isoxazole Compound 5 | Cancer Cells | MTT Assay | 14 | [4] |

| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivative (VIb-d) | HeLa (Cervical) | MTT Assay | 10.64 - 33.62 | [5] |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivative (22) | A549 (Lung) | Antiproliferative Assay | 2.47 | [6] |

Anti-inflammatory Activity

A significant number of isoxazole-containing compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid moiety in the target compound is a key feature often found in non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Structurally Related Isoxazole Derivatives

| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |

| Isoxazole-carboxamide derivative (A13) | COX-1 | In vitro COX inhibition | 0.064 | [7] |

| Isoxazole-carboxamide derivative (A13) | COX-2 | In vitro COX inhibition | 0.013 | [7] |

| Dihydropyrimidin-isoxazole derivative (C6) | COX-2 | In vitro COX inhibition | 0.55 | [8] |

| Dihydropyrimidin-isoxazole derivative (C5) | COX-2 | In vitro COX inhibition | 0.85 | [8] |

| Flufenamic acid-based sulfonohydrazide derivative (14) | COX-1 | In vitro COX inhibition | 15-26 | [9] |

| Flufenamic acid-based sulfonohydrazide derivative (14) | COX-2 | In vitro COX inhibition | 5.0 - 17.6 | [9] |

Antimicrobial Activity

The isoxazole nucleus is a common feature in various antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Structurally Related Isoxazole Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| 3,5-disubstituted-1,2,4-oxadiazole derivative | Staphylococcus aureus | Broth Microdilution | 1.56 - 6.25 | [10] |

| Isoxazole derivative (4a) | Escherichia coli | Disc Diffusion | - | [11] |

| Isoxazole derivative (4b) | Escherichia coli | Disc Diffusion | - | [11] |

| Isoxazole derivative (5a, 5c, 5e, 5f, 5i) | Aspergillus niger | - | 40 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds. The following sections outline standard protocols for the key experiments cited in this guide.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

Protocol:

-

Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, incubate various concentrations of the test compound with either COX-1 or COX-2 enzyme solution for a specified time (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: Stop the reaction after a precise time (e.g., 2 minutes) by adding a stopping reagent, such as stannous chloride solution.

-

Detection: The product of the COX reaction (e.g., PGF2α) is quantified, often using an ELISA-based method. The absorbance is read at a specific wavelength (e.g., 405-420 nm).[13][14]

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well plate.

-

Serial Dilutions: Perform two-fold serial dilutions of the test compound in the broth across the wells.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Potential Signaling Pathways

Understanding the molecular mechanisms of action is critical in drug development. Based on studies of related isoxazole derivatives, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid may modulate key signaling pathways involved in cancer and other cellular processes.

HSP90 Inhibition Pathway in Cancer

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[16][17]

Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin signaling pathway is involved in various cellular processes, including melanogenesis. Some isoxazole derivatives have been shown to modulate this pathway. Activation of Akt leads to the phosphorylation and inactivation of GSK3β, which in turn prevents the degradation of β-catenin. Stabilized β-catenin can then translocate to the nucleus and regulate gene expression.[18][19][20]

Conclusion

While further direct experimental validation is necessary, the analysis of structurally related compounds strongly suggests that 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid possesses promising preliminary biological activities. The predicted anticancer, anti-inflammatory, and antimicrobial properties, coupled with the potential to modulate key signaling pathways such as HSP90 and Akt/GSK3β/β-catenin, make this compound a compelling candidate for further investigation. The data, protocols, and pathway diagrams presented in this technical guide provide a solid foundation for researchers and drug development professionals to design and execute comprehensive preclinical studies to fully elucidate the therapeutic potential of this novel isoxazole derivative.

References

- 1. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]

- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. zenodo.org [zenodo.org]

- 12. researchgate.net [researchgate.net]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Andrographolide suppresses melanin synthesis through Akt/GSK3β/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for Fluorophenyl Isoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of fluorophenyl isoxazole compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for ongoing and future research in this area.

Data Presentation: Quantitative Efficacy of Fluorophenyl Isoxazole Derivatives

The following tables summarize the reported in vitro activities of various fluorophenyl isoxazole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Fluorophenyl Isoxazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 2f | Hep3B | MTS | 0.00576 | [1] |

| Compound 2f | HepG2 | MTS | 0.03464 | [1] |

| Compounds 2a-2c, 2e | Hep3B | MTS | 0.00766 - 0.01160 | [1] |

| TTI-4 | MCF-7 | MTT | 2.63 | [2] |

| Compound 13 | HCT-116 | MTT | 43.5 | [3] |

| Compound 21 | HCT-116 | MTT | 38.5 | [3] |

| Compound 15a | HeLa | Not Specified | 0.4 | [4] |

| Compound 15b | HeLa | Not Specified | 1.8 | [4] |

| Compound 15e | HeLa | Not Specified | 1.2 | [4] |

| Compound 2b | HeLa | MTS | 0.11 | [5] |

| Compound 2a | Hep3B | MTS | 2.774 | [5] |

| Compound 2b | Hep3B | MTS | 3.621 | [5] |

| Compound 2c | MCF-7 | MTS | 1.59 | [5] |

| Compound 3a | A549 | Not Specified | 5.988 | [6] |

Table 2: Anti-inflammatory and Antioxidant Activity of Fluorophenyl Isoxazole Derivatives

| Compound ID | Target/Assay | Activity | IC50 (µg/mL) | Reference |

| Compound 2a | DPPH radical scavenging | Antioxidant | 0.45 ± 0.21 | [7][8] |

| Compound 2c | DPPH radical scavenging | Antioxidant | 0.47 ± 0.33 | [7][8] |

| Trolox (Control) | DPPH radical scavenging | Antioxidant | 3.10 ± 0.92 | [7][8] |

| Compound 2b | COX-1 Inhibition | Anti-inflammatory | 0.391 | [5] |

| Compound 2a | COX-2 Inhibition | Anti-inflammatory | Not specified, Selectivity Ratio: 1.44 | [5] |

| IXZ3 | COX-2 Inhibition | Anti-inflammatory | 0.95 µM | [9] |

Table 3: Tubulin Polymerization Inhibition by Isoxazole Derivatives

| Compound ID | Assay Type | IC50 (µM) | Reference |

| Compound 7c | Tubulin Polymerization | 2.00 | [10] |

| Compound 9a | Tubulin Polymerization | 2.38 | [10] |

| Compound 5c | Tubulin Polymerization | 2.95 | [10] |

| Combretastatin A-4 (Ref) | Tubulin Polymerization | 2.96 | [10] |

| Compound 8d | Tubulin Assembly | 0.00795 | [11] |

| Compound 8e | Tubulin Assembly | 0.00981 | [11] |

| Colchicine (Ref) | Tubulin Assembly | 0.00983 | [11] |

| Compound 10a | Tubulin Polymerization | 2.69 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorophenyl isoxazole compounds. These protocols are intended as a guide and may require optimization for specific compounds and experimental setups.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability.[13]

Materials:

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Cell culture medium appropriate for the cell line

-

Test fluorophenyl isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and negative control (medium only) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Addition: Add 20 µL of the MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[13]

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, such as the cleaved forms of caspases, which are hallmarks of apoptosis.[14][15]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Protein transfer system and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with the fluorophenyl isoxazole compound for a specified time. Harvest the cells and lyse them in cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.[16]

-

Analysis: Analyze the band intensities to determine the levels of the apoptotic marker proteins.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test fluorophenyl isoxazole compound dissolved in a suitable solvent (e.g., DMSO)

-

Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate.

-

Initiate Reaction: Add arachidonic acid to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Stop Reaction: Terminate the reaction by adding a stop solution.

-

PGE2 Measurement: Measure the amount of PGE2 produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.[17]

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.[18]

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., G-PEM buffer)

-

GTP

-

Test fluorophenyl isoxazole compound

-

Microplate reader capable of measuring absorbance at 340 nm or fluorescence

Procedure (Absorbance-based):

-

Reaction Preparation: Prepare a reaction mixture containing tubulin and polymerization buffer in a 96-well plate.

-

Compound Addition: Add the test compound at various concentrations.

-

Initiate Polymerization: Add GTP to initiate tubulin polymerization and immediately start monitoring the absorbance.

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

-

Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by fluorophenyl isoxazole compounds and a general workflow for assessing their anticancer activity.

References

- 1. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.aalto.fi [research.aalto.fi]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Diaryl Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives, particularly diaryl isoxazoles, are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The unique electronic and structural characteristics of the isoxazole moiety make it a privileged scaffold in the design of novel therapeutic agents.[5][6] This technical guide provides a comprehensive review of the core synthetic strategies for preparing diaryl isoxazole derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Key Synthetic Strategies

The construction of the diaryl isoxazole core is primarily achieved through two versatile and widely adopted methodologies:

-

Cyclocondensation of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine: This is one of the most traditional and reliable methods, involving the reaction of a 1,3-diarylprop-2-en-1-one (chalcone) with hydroxylamine.[7][8]

-

1,3-Dipolar Cycloaddition of Alkynes with Nitrile Oxides: This powerful "click chemistry" approach involves the reaction of an alkyne with a nitrile oxide, which is typically generated in situ from an aldoxime or hydroxyimidoyl chloride.[6][9]

Synthesis via Chalcone Cyclocondensation

The synthesis of 3,5-diaryl isoxazoles frequently begins with the Claisen-Schmidt condensation of a substituted benzaldehyde and an acetophenone to form a chalcone intermediate.[8] This α,β-unsaturated ketone then undergoes cyclization with hydroxylamine hydrochloride.[5][10] This method is advantageous due to the ready availability of starting materials and straightforward reaction conditions.[11]

A common variation involves a three-step sequence: the synthesis of the chalcone, its subsequent bromination to form a chalcone dibromide, and finally, reaction with hydroxylamine to yield the isoxazole.[12][13]

Comparative Data for Chalcone Cyclocondensation

The following table summarizes various reported conditions and yields for the synthesis of 3,5-diaryl isoxazoles from chalcones.

| Aryl Substituent 1 (from Benzaldehyde) | Aryl Substituent 2 (from Acetophenone) | Base/Solvent System | Time (h) | Yield (%) | Reference |

| 2,4,5-Trimethoxy | Phenyl | Sodium Acetate / Acetic Acid | - | 65-80 | [5] |

| 4-Methoxy | 4-Chloro | KOH / Ethanol | 0.1-0.2 | High | [12] |

| 3-Methoxy | 4-Nitro | Sodium Acetate / Ethanol | 6 | - | [8] |

| 4-Chloro | Phenyl | Trichloroisocyanuric Acid (TCCA) | 0.5-1 | 90-95 | [14] |

| Phenyl | Phenyl | NaOH / Ethanol | 3-4 | - | [8] |

Note: Dashes indicate data not specified in the cited source.

Detailed Experimental Protocol: Synthesis of 3-(3-methoxyphenyl)-5-phenylisoxazole

This protocol is adapted from the general procedures for chalcone synthesis and subsequent cyclization.[8]

Step 1: Synthesis of 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Dissolve 3-methoxy acetophenone (0.02 mol) and benzaldehyde (0.02 mol) in absolute ethanol.

-

To this solution, add 25 mL of 10% aqueous sodium hydroxide (NaOH) solution dropwise while stirring continuously.

-

Maintain stirring for 3-4 hours at room temperature, then allow the mixture to stand overnight.

-

Pour the reaction mixture into cold water to precipitate the chalcone product.

-

Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol if necessary.

Step 2: Synthesis of 3-(3-methoxyphenyl)-5-phenylisoxazole

-

Reflux a mixture of the synthesized chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and sodium acetate (0.01 mol) in ethanol on an oil bath for approximately six hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 3,5-diaryl isoxazole.

Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a terminal alkyne and a nitrile oxide is a highly efficient and regioselective method for constructing the 3,5-disubstituted isoxazole ring.[6][9][15] The nitrile oxide is a reactive intermediate and is typically generated in situ to avoid dimerization.[16] Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxyimidoyl chlorides or the oxidation of aldoximes.[6][9]

This approach is central to "click chemistry" and offers a broad scope, tolerating a wide variety of functional groups on both the alkyne and the nitrile oxide precursor.[15][17]

Comparative Data for 1,3-Dipolar Cycloaddition

The following table summarizes reaction conditions for the synthesis of 3,5-diaryl isoxazoles via cycloaddition.

| Nitrile Oxide Precursor (Aryl Aldoxime) | Alkyne | Catalyst / Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

| Benzaldehyde Oxime | Phenylacetylene | NCS, NaOH | Deep Eutectic Solvent | 50 | - | [9] |

| 4-Nitrobenzaldoxime | Phenylacetylene | Cu/Al₂O₃ | Solvent-free (Ball mill) | RT | Moderate-Excellent | [6] |

| Various Aldoximes | Various Alkynes | tert-Butyl nitrite | - | - | - | [15] |

| 4-Chlorobenzaldoxime | 4-(Furan-2-yl)but-3-en-2-one* | Chloramine-T | - | - | - | [16] |

| Various Hydroxyimidoyl Chlorides | Propargyl Esters | CuSO₄·5H₂O, Sodium Ascorbate | - | RT | Good | [17] |

Note: While not a diaryl alkyne, this entry demonstrates the versatility of the reaction. Dashes indicate data not specified in the cited source.

Detailed Experimental Protocol: One-Pot Synthesis of 3-Phenyl-5-Aryl Isoxazoles

This protocol is adapted from a general procedure using a deep eutectic solvent (DES).[9]

-

Prepare the deep eutectic solvent by mixing choline chloride (ChCl) and urea in a 1:2 molar ratio and stirring at 75°C until a homogeneous liquid is formed.

-

To 1 mL of the ChCl:urea DES, add the substituted benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and sodium hydroxide (2 mmol).

-

Stir the resulting mixture at 50°C for one hour to form the aldoxime in situ.

-

Add N-chlorosuccinimide (NCS) (3 mmol) to the mixture and continue stirring at 50°C for three hours. This generates the hydroxyiminoyl chloride and subsequently the nitrile oxide.

-

Add the corresponding aryl acetylene (2 mmol) to the reaction mixture and stir for an additional four hours at 50°C.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic phases, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure 3,5-diaryl isoxazole.

Biological Significance and Signaling Pathways

Diaryl isoxazole derivatives are of significant interest to drug development professionals due to their interaction with various biological targets. A notable example is their activity as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[2] The diaryl heterocycle framework is a privileged scaffold for COX-2 inhibition.[3]

The inhibition of COX-2 by diaryl isoxazoles reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This mechanism of action is the basis for the therapeutic effects of several anti-inflammatory drugs.[2] Furthermore, diaryl isoxazoles have been investigated for their anticancer properties, with some derivatives inducing apoptosis in cancer cell lines and showing antitumor activity in vivo.[3][18] These activities are often linked to the modulation of complex signaling pathways, making this class of compounds a rich area for further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpca.org [ijpca.org]

- 3. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nveo.org [nveo.org]

- 8. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Isoxazole synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. eresearchco.com [eresearchco.com]

- 18. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid: A Technical Guide for Drug Discovery

Introduction

3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a small molecule belonging to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1]. The isoxazole ring is considered a "privileged scaffold" as it can lead to compounds with improved bioactivity and favorable pharmacokinetic profiles. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate the therapeutic potential of novel compounds like 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid by predicting their interactions with biological targets and their pharmacokinetic properties.

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, targeting researchers, scientists, and drug development professionals. The methodologies and representative data presented herein are based on established computational techniques and published data for similar isoxazole derivatives.

Target Identification

The initial step in in silico analysis is the identification of potential biological targets. Based on the known activities of isoxazole derivatives, two promising targets for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid are Cyclooxygenase-2 (COX-2) and the Epidermal Growth Factor Receptor (EGFR).

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation and has been identified as a target for anti-inflammatory drugs[2][3]. Several isoxazole-containing compounds have been investigated as COX-2 inhibitors[1][4].

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer therapies[5][6]. Isoxazole derivatives have also been explored as potential EGFR inhibitors[7].

In Silico Modeling Workflow

The overall computational workflow for analyzing the interaction of a small molecule with its potential targets is a multi-step process. This process begins with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding mode, and molecular dynamics simulations to assess the stability of the complex. Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to evaluate the molecule's drug-likeness.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a protein target, providing insights into the binding affinity and key interactions.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The three-dimensional crystal structures of the target proteins (e.g., COX-2, PDB ID: 1CX2; EGFR, PDB ID: 1M17) are obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and partial charges (e.g., Gasteiger charges) are assigned using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

-

Ligand Preparation:

-

The 2D structure of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is drawn using a chemical drawing tool and converted to a 3D structure.

-

The geometry of the ligand is optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned, and rotatable bonds are defined.

-

-

Grid Generation:

-

A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid are chosen to encompass the entire binding pocket.

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina or Glide is used to perform the simulation.

-

The Lamarckian Genetic Algorithm (in AutoDock) or other proprietary algorithms are employed to explore various conformations of the ligand within the active site.

-

The program generates a set of binding poses ranked by a scoring function.

-

-

Analysis of Results:

-

The predicted binding poses are analyzed to identify the one with the lowest binding energy (highest affinity).

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

-

Data Presentation: Predicted Binding Affinities

The following table summarizes hypothetical docking scores and binding energies for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid against COX-2 and EGFR, with known inhibitors included for comparison. Lower binding energy values indicate a higher predicted binding affinity.

| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) |

| 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | COX-2 | -8.9 | -9.5 |

| Celecoxib (Reference) | COX-2 | -11.5 | -12.2 |

| 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | EGFR | -8.2 | -8.8 |

| Erlotinib (Reference) | EGFR | -9.5 | -10.1 |

Note: These are representative values based on literature data for similar compounds and are for illustrative purposes.[2][5][6][8]

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

The best-ranked protein-ligand complex from molecular docking is used as the starting structure.

-

The complex is placed in a periodic box of a chosen water model (e.g., TIP3P).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Energy Minimization:

-

The system undergoes energy minimization to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The pressure is then equilibrated to the desired value (e.g., 1 atm) under constant pressure (NPT ensemble). Positional restraints on the protein and ligand are often applied and gradually released during equilibration.

-

-

Production Run:

-

A production MD simulation is run for a specified duration (e.g., 100 nanoseconds) without any restraints. The trajectory of the atoms is saved at regular intervals.

-

-

Analysis:

-